2'-O-Methoxyethyl Uridine: A Core Component of Second-Generation Antisense Oligonucleotides
2'-O-Methoxyethyl Uridine: A Core Component of Second-Generation Antisense Oligonucleotides
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2'-O-methoxyethyl (2'-MOE) uridine (B1682114) is a chemically modified nucleoside that has become a cornerstone in the development of second-generation antisense oligonucleotides (ASOs). This modification, specifically the addition of a methoxyethyl group at the 2' position of the ribose sugar, imparts significantly improved therapeutic properties to ASOs compared to their first-generation counterparts. These enhancements include increased resistance to nuclease degradation, higher binding affinity to target RNA, and a more favorable toxicity profile.[1][2] This guide provides a comprehensive overview of 2'-O-methoxyethyl uridine, its synthesis, mechanism of action, and its critical role in the design of modern ASO therapeutics.
Core Properties and Advantages
The incorporation of 2'-O-methoxyethyl uridine into oligonucleotides confers several key advantages that are crucial for their clinical efficacy. The bulky 2'-MOE group provides steric hindrance, which protects the phosphodiester backbone of the ASO from being broken down by cellular enzymes called nucleases. This protection significantly extends the half-life of the ASO within the body, allowing for less frequent dosing.[1]
Furthermore, the 2'-MOE modification locks the ribose sugar into a C3'-endo conformation. This specific three-dimensional shape is ideal for binding to target RNA molecules. This pre-organization of the sugar moiety leads to a more stable duplex formation between the ASO and the messenger RNA (mRNA), resulting in a higher binding affinity and increased potency of the gene-silencing effect.[1] Compared to earlier ASO technologies, those containing 2'-MOE modifications generally exhibit reduced off-target effects and a better overall safety profile.[2]
Data Presentation: Physicochemical and Pharmacokinetic Properties
The following tables summarize key quantitative data related to 2'-O-methoxyethyl uridine and ASOs containing this modification.
Table 1: Physicochemical Properties of 2'-O-(2-Methoxyethyl)-5-methyl-uridine
| Property | Value | Citations |
| CAS Number | 163759-49-7 | [3] |
| Molecular Formula | C₁₃H₂₀N₂O₇ | [3] |
| Molecular Weight | 316.31 g/mol | [3][4] |
| Appearance | White to Faint Yellow Solid Powder | [3] |
| Melting Point | 115.5-116.5 °C | [3] |
| Solubility | DMSO (Slightly), Methanol (B129727) (Slightly), Water (Slightly, Sonicated) | [3] |
| Storage Temperature | 2-8°C | [3][4] |
Table 2: Impact of 2'-MOE Modification on Antisense Oligonucleotide Properties
| Property | Description | Quantitative Impact | Citations |
| Melting Temperature (Tm) | Temperature at which 50% of the ASO-RNA duplex is dissociated; an indicator of binding affinity. | Increases by 1.5-2.0 °C per modification compared to an unmodified DNA-RNA duplex. | [1] |
| Nuclease Resistance | Stability against degradation by cellular nucleases. | Significantly increased half-life in biological systems. | [1] |
| Pharmacokinetics (Absorption) | Bioavailability after subcutaneous administration. | ~80% in mice. | [1] |
| Pharmacokinetics (Distribution) | Primary tissues of accumulation. | Liver, Kidney, Bone Marrow, Spleen. | [1] |
| Pharmacokinetics (Elimination Half-life) | Time for the concentration of the ASO to decrease by half. | 2-4 weeks in human plasma. | [1] |
Mechanism of Action: RNase H-Mediated Degradation
The primary mechanism by which 2'-MOE modified ASOs silence gene expression is through the recruitment of an enzyme called Ribonuclease H (RNase H).[1] To achieve this, ASOs are designed with a specific "gapmer" structure. This design consists of a central block of standard DNA nucleotides, which is flanked on both sides by "wings" of 2'-MOE modified nucleotides.[5]
The 2'-MOE wings serve two main purposes: they provide the nuclease resistance and high binding affinity necessary for the ASO to effectively find and bind to its target mRNA.[5] Once the ASO is bound to the mRNA, the central DNA "gap" forms a DNA-RNA hybrid duplex. This hybrid structure is recognized and cleaved by RNase H, leading to the degradation of the target mRNA.[1] This process ultimately prevents the mRNA from being translated into a protein, thus silencing the expression of the target gene.
RNase H-dependent antisense mechanism of a 2'-O-MOE gapmer ASO.
Experimental Protocols
Synthesis of 2'-O-(2-Methoxyethyl)-5-methyl-uridine
A common method for the large-scale synthesis of 2'-O-(2-Methoxyethyl)-5-methyl-uridine involves the ring-opening of O-2,2'-anhydro-5-methyluridine.[5]
Materials:
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O-2,2'-Anhydro-5-methyluridine
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Tris(2-methoxyethyl)borate
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2-Methoxyethanol
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Methanol
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Acetone
Procedure:
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A stainless steel pressure vessel is charged with O-2,2'-anhydro-5-methyluridine, tris(2-methoxyethyl)borate, and 2-methoxyethanol.[3]
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The vessel is sealed and heated in a pre-heated oil bath at 155-160°C for 48 hours.[3]
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After cooling, the solution is evaporated to dryness.[3]
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The resulting residue is triturated with methanol and then suspended in hot acetone.[3]
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Insoluble salts are removed by filtration and washed with acetone.[3]
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The filtrate is collected and evaporated to yield the crude product, which is further purified by dissolving in acetonitrile (B52724) and re-evaporating.[3]
General workflow for the synthesis of 2'-O-(2-Methoxyethyl)-5-methyl-uridine.
Incorporation into Oligonucleotides and Evaluation of ASO Activity
2'-O-methoxyethyl uridine is incorporated into oligonucleotides as a phosphoramidite (B1245037) building block using standard solid-phase synthesis techniques.[3] The activity of the resulting ASOs is then evaluated in cell culture.
Protocol for ASO Activity Evaluation:
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Cell Culture: Human or animal cells are cultured in appropriate media.
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Transfection: The 2'-MOE gapmer ASO and a control oligonucleotide are introduced into the cells using a transfection reagent.
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Incubation: The cells are incubated for a set period (e.g., 24-48 hours) to allow the ASO to act on its target mRNA.
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RNA Extraction and Analysis: Total RNA is extracted from the cells. The levels of the target mRNA are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR). The reduction in target mRNA is calculated relative to cells treated with the control oligonucleotide.[1]
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Protein Analysis (Optional): To confirm the downstream effect of mRNA reduction, protein levels can be quantified using methods such as Western blotting or ELISA.[2]
General experimental workflow for evaluating ASO activity in cell culture.
Conclusion
2'-O-methoxyethyl uridine is a pivotal chemical modification that has significantly advanced the field of antisense therapeutics. Its ability to enhance nuclease resistance, increase binding affinity, and improve the safety profile of oligonucleotides has been instrumental in the development of a new generation of ASO drugs. The "gapmer" design, which strategically utilizes 2'-MOE modified nucleotides, enables the potent and specific degradation of target mRNA through the RNase H mechanism. A thorough understanding of the properties, synthesis, and mechanism of action of 2'-O-methoxyethyl uridine is essential for researchers and professionals involved in the discovery and development of novel oligonucleotide-based therapies.
